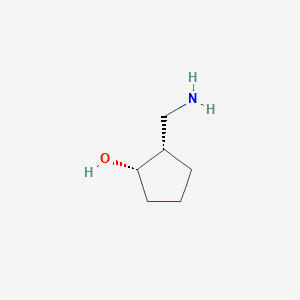

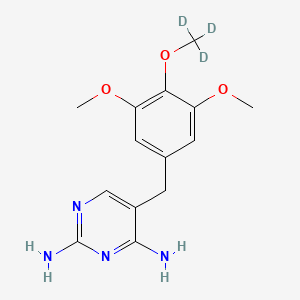

![molecular formula C₁₉H₂₀N₄O₄ B1145662 ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1642853-67-5](/img/structure/B1145662.png)

ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate” is an intermediate used to synthesize dabigatran etexilate .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight can be determined using mass spectrometry .

Aplicaciones Científicas De Investigación

Application in Pharmaceutical Chemistry

Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor . The impurities of Dabigatran, including Dabigatran iMpurity F, are of significant interest in the field of pharmaceutical chemistry .

Method of Application

A sensitive and validated LC-MS method was developed for the analysis of Dabigatran and its main three impurities . The method involved the use of a Shimadzu Shim-pack and estimation II column (75mm x 3.0 mm, 2.2μm) in a gradient program at a flow rate of 0.3ml/min . The impurities were characterized by ESI-MS .

Results and Outcomes

The method was validated according to guideline UV recommendations and detection B guidelines . All the analysis results were acceptable according to the pharmaceutical requirements . However, impurity D was found to exceed the acceptable limits in all analyzed samples .

Application in Drug Synthesis

Dabigatran etexilate mesylate, an anticoagulant drug, is chemically known as β-Alanine, N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]-iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimida-zol-5-yl]carbonyl]-N-2-pyridinylethyl ester, methanesulfonate .

Method of Application

A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), was used to substantially eliminate the formation of potential impurities . The Pinner reaction was optimized using design of experiment software to establish critical process parameters .

Results and Outcomes

The dabigatran base was then converted to its mesylate salt using methane sulfonic acid to provide the drug with an overall yield of 66% over three steps .

Application in Analytical Method Development

Dabigatran Impurity F can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dabigatran .

Method of Application

The impurity can be used as a reference standard in the development of analytical methods for the quality control of Dabigatran . These methods may include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) .

Results and Outcomes

The use of Dabigatran Impurity F as a reference standard can help ensure the accuracy and reliability of the analytical methods developed . This can lead to improved quality control and assurance in the production of Dabigatran .

Application in Drug Safety and Efficacy Studies

Impurities in pharmaceuticals, including Dabigatran iMpurity F, can have significant impacts on the safety and efficacy of the drug .

Method of Application

Impurities are typically identified and quantified through various analytical methods, including chromatographic and spectroscopic techniques . The identified impurities are then studied for their potential effects on the safety and efficacy of the drug .

Results and Outcomes

The identification and quantification of impurities, including Dabigatran iMpurity F, can help ensure the safety and efficacy of Dabigatran . This can lead to improved patient outcomes and reduced risk of adverse effects .

Application in Quality Control

Dabigatran Impurity F can be used for Quality Controlled (QC) application during commercial production of Dabigatran .

Method of Application

The impurity can be used as a reference standard in the quality control of Dabigatran . This involves comparing the impurity profile of the commercial product with that of the reference standard .

Results and Outcomes

The use of Dabigatran Impurity F as a reference standard can help ensure the quality of the commercial product . This can lead to improved product quality and compliance with regulatory standards .

Application in Drug Discovery and Development

Dabigatran and its impurities, including Dabigatran iMpurity F, can be used in drug discovery and development .

Method of Application

The impurities of Dabigatran can be studied for their potential effects on the pharmacological activity of the drug . This involves various in vitro and in vivo studies .

Results and Outcomes

The study of Dabigatran and its impurities can provide valuable insights into the drug’s mechanism of action and potential side effects . This can lead to the development of safer and more effective drugs .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBDRKLLXAESOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate | |

CAS RN |

1642853-67-5 |

Source

|

| Record name | N-[(2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ43YZA8UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Borate(1-), tetrakis[2,4,6-tris(trifluoroMethyl)phenyl]-, sodiuM (1:1)](/img/no-structure.png)

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)